molecular formula C21H22N2O2S B2879741 1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone CAS No. 636568-03-1

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2879741
CAS No.: 636568-03-1
M. Wt: 366.48
InChI Key: PJHADIJALVYRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a synthetic pyrazole derivative intended for research and development purposes. This compound is part of a class of heterocyclic molecules known for their diverse biological activities. Pyrazole scaffolds are extensively investigated in medicinal chemistry for their potential as therapeutic agents . Specifically, researchers explore such compounds for roles in managing inflammatory conditions by targeting enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibiting NAAA is a promising approach to control pain and inflammation by preserving endogenous lipid mediators such as palmitoylethanolamide (PEA) . Furthermore, structurally similar pyrazole compounds demonstrate significant antioxidant potential by inhibiting ROS production, lipid peroxidation, and NADPH oxidase activity in cellular models . Some pyrazole derivatives also exhibit notable antiproliferative activity against a range of cancer cell lines, making them interesting candidates in oncology research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-14-5-9-18(10-6-14)25-13-20(24)23-17(4)21(16(3)22-23)26-19-11-7-15(2)8-12-19/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHADIJALVYRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O2S, with a molecular weight of approximately 366.48 g/mol. The structure features a pyrazole ring, thioether group, and aromatic functionalities that contribute to its biological properties.

Synthesis

The compound can be synthesized through various organic reactions involving pyrazole derivatives. Typical methods include:

  • Nucleophilic substitution : Utilizing thiophenols to introduce the p-tolylthio group.
  • Condensation reactions : To form the pyrazole ring and subsequent functionalization.

Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis and ensure purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a derivative with a similar structure was shown to induce cell cycle arrest in glioma cells, demonstrating an IC50 value of 5.13 µM, which was more effective than the standard drug 5-fluorouracil (IC50 = 8.34 µM) . This suggests that compounds with similar pyrazole structures may exhibit significant cytotoxicity against various cancer cell lines.

The proposed mechanisms for the biological activity of this compound include:

  • Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives lead to apoptosis in cancer cells, disrupting normal cell cycle progression.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

StudyCompound TestedCell LinesIC50 (µM)Mechanism
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanoneC6 glioma5.13Apoptosis induction
Pyrazole derivativesVarious cancersVariesEnzyme inhibition

These findings underscore the potential therapeutic applications of this compound in oncology.

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